![molecular formula C10H9Cl2N3O3 B2880376 N'-(2,4-dichlorophenyl)-N-[(1E)-(methoxyimino)methyl]ethanediamide CAS No. 303996-56-7](/img/structure/B2880376.png)
N'-(2,4-dichlorophenyl)-N-[(1E)-(methoxyimino)methyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(2,4-dichlorophenyl)-N-[(1E)-(methoxyimino)methyl]ethanediamide is a synthetic organic compound characterized by the presence of two chlorine atoms on the phenyl ring and a methoxyimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2,4-dichlorophenyl)-N-[(1E)-(methoxyimino)methyl]ethanediamide typically involves the reaction of 2,4-dichloroaniline with glyoxal in the presence of a base to form the intermediate Schiff base. This intermediate is then reacted with methoxyamine hydrochloride under acidic conditions to yield the final product. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Ethanol or methanol
Catalyst: Acidic catalyst such as hydrochloric acid
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. The use of microreactors can improve mass transfer and temperature control, leading to higher product purity and reduced waste.
Chemical Reactions Analysis
Types of Reactions
N'-(2,4-dichlorophenyl)-N-[(1E)-(methoxyimino)methyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in ethanol
Substitution: Ammonia or primary amines in the presence of a base
Major Products
Oxidation: Formation of corresponding carboxylic acids
Reduction: Formation of amines
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
N'-(2,4-dichlorophenyl)-N-[(1E)-(methoxyimino)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N'-(2,4-dichlorophenyl)-N-[(1E)-(methoxyimino)methyl]ethanediamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The pathways involved include:
Enzyme inhibition: Binding to the active site of enzymes
Signal transduction: Interference with cellular signaling pathways
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(2,4-dichlorophenyl)-2-[(E)-(methoxyimino)methyl]propanediamide
- 1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-[(pyrrolidine-1-sulfonamido)methyl]-5-(5-[(4-(trifluoromethyl)phenyl)ethynyl]thiophene-2-yl)-1H-pyrazole-3-carboxamide
Uniqueness
N'-(2,4-dichlorophenyl)-N-[(1E)-(methoxyimino)methyl]ethanediamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the methoxyimino group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
N'-(2,4-dichlorophenyl)-N-[(E)-methoxyiminomethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3O3/c1-18-14-5-13-9(16)10(17)15-8-3-2-6(11)4-7(8)12/h2-5H,1H3,(H,15,17)(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGVQUWLLWBDFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CNC(=O)C(=O)NC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/NC(=O)C(=O)NC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
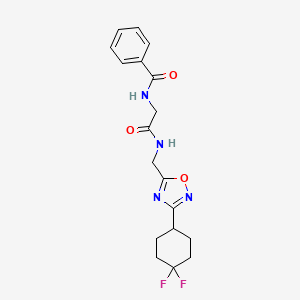
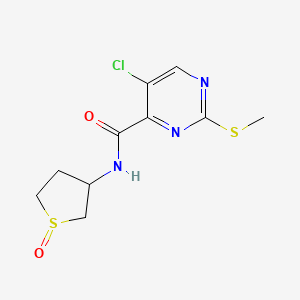
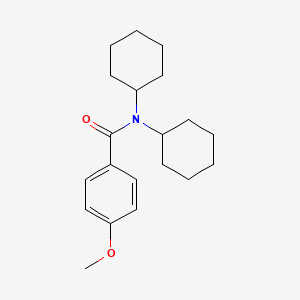

![4-(2-Methylpropyl)-1,6-dioxaspiro[2.5]octane](/img/structure/B2880298.png)

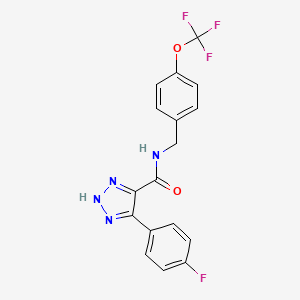
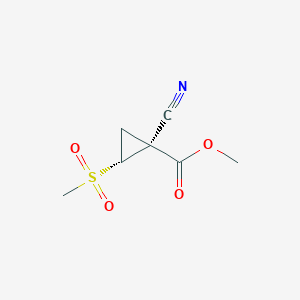
![1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-ol](/img/structure/B2880307.png)
![3-[(2-chloro-6-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B2880308.png)
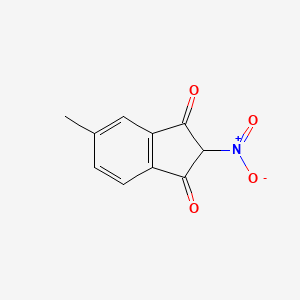
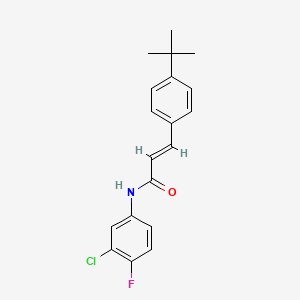
![ethyl 2-({[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2880314.png)

